molecular formula C6H15ClN2O2 B1456333 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride CAS No. 1236260-87-9

2-Amino-N-(2-methoxyethyl)propanamide hydrochloride

Cat. No.: B1456333
CAS No.: 1236260-87-9
M. Wt: 182.65 g/mol
InChI Key: WNQQKDVAIVHZPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride typically involves the reaction of 2-amino-N-(2-methoxyethyl)propanamide with hydrochloric acid. The process is carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the compound in its purest form .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-N-(2-methoxyethyl)propanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application .

Comparison with Similar Compounds

  • 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride
  • 2-Amino-N-(2-ethoxyethyl)propanamide hydrochloride

Comparison: 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride is unique due to its methoxyethyl group, which imparts distinct chemical properties compared to its analogs. This difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-5(7)6(9)8-3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQQKDVAIVHZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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